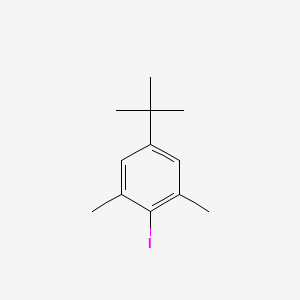

5-Tert-butyl-2-iodo-1,3-dimethylbenzene

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% . This demonstrates the feasibility of synthesizing sterically hindered aromatic compounds with tert-butyl groups and functionalized side chains. Although the synthesis of 5-Tert-butyl-2-iodo-1,3-dimethylbenzene is not explicitly described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sterically hindered compounds can be quite complex. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene was studied using gas-electron diffraction and theoretical calculations, revealing a strained anti conformation and elongated bonds due to steric strain . While the structure of 5-Tert-butyl-2-iodo-1,3-dimethylbenzene is not directly analyzed, it can be inferred that steric hindrance could also play a significant role in its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl groups and iodine can involve radical intermediates. For example, the thermolysis of (tert-butylperoxy)iodanes led to the formation of iodanyl radicals, indicating a homolytic cleavage of the I–O bond . This suggests that 5-Tert-butyl-2-iodo-1,3-dimethylbenzene could also undergo radical reactions, particularly involving the iodine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of sterically hindered aromatic compounds are influenced by their bulky substituents. For instance, the degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a related compound, was studied in the context of its application as a redox shuttle in lithium-ion batteries, showing decomposition at high potentials . This indicates that the physical properties of such compounds can be sensitive to the conditions they are exposed to, which could also be true for 5-Tert-butyl-2-iodo-1,3-dimethylbenzene.

科学的研究の応用

Synthesis and Structural Characterization

A study by Selvakumar et al. (2011) in "Dalton transactions" focuses on the synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes. This research involved the use of dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate, which shares a structural resemblance with 5-tert-butyl-2-iodo-1,3-dimethylbenzene, in the creation of new bicyclic compounds. These compounds were characterized using single-crystal X-ray crystallography and investigated using both experimental and computational studies, providing insight into the structural aspects of pincer type bicyclic chalcogenuranes (Selvakumar, K., Singh, H. B., Goel, N., Singh, U., & Butcher, R., 2011).

Nitration and Formation of Adducts

Another study by Fischer and Teo (1978) in the "Canadian Journal of Chemistry" investigated the nitration of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride, leading to the formation of various products. This study is relevant as it demonstrates the chemical reactivity of tert-butyl-dimethylbenzene compounds in nitration reactions, which could be similar to the behavior of 5-tert-butyl-2-iodo-1,3-dimethylbenzene under similar conditions (Fischer, A., & Teo, K., 1978).

Genotoxicity Assessment

A study by Chen et al. (2008) in the "Journal of hazardous materials" assessed the genotoxicity of various compounds including methyl-tert-butyl ether and benzene. While this study does not directly involve 5-tert-butyl-2-iodo-1,3-dimethylbenzene, it highlights the importance of evaluating the genotoxic effects of tert-butyl compounds on human lymphocytes. This research could be pertinent when considering the safety and biological impact of similar compounds in scientific research (Chen, C. S., Hseu, Y., Liang, S.-h., Kuo, J.-Y., & Chen, S., 2008).

Overcharge Protection in Batteries

Zhang et al. (2010) in "Journal of Power Sources" synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene as a redox shuttle additive for overcharge protection of lithium-ion batteries. This research is significant as it provides insights into the potential use of tert-butyl-dimethoxybenzene derivatives, such as 5-tert-butyl-2-iodo-1,3-dimethylbenzene, in enhancing the safety and efficiency of lithium-ionbatteries. The study explored the electrochemical stability and structure of these compounds, offering valuable information for the development of battery overcharge protection systems (Zhang, Z., Zhang, L., Schlueter, J., Redfern, P., Curtiss, L., & Amine, K., 2010).

Photochemical Properties of Pyrene Derivatives

Hu et al. (2013) in the "Journal of Luminescence" conducted a study on the synthesis, crystal structure, and photophysical properties of 5-mono- and 5,9-bis-(arylethynyl)-functionalized pyrenes. This research involved tert-butyl-1,3-dimethylpyrene derivatives, providing insights into their potential use in organic optoelectronic applications. The findings are relevant to the scientific research applications of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, as they highlight the significance of tert-butyl-dimethylbenzene structures in developing materials for electronic and light-emitting devices (Hu, J.-Y., Feng, X., Seto, N., Iwanaga, F., Era, M., Matsumoto, T., Tanaka, J., & Yamato, T., 2013).

Organocatalytic Ring-Opening Polymerization

Zhang et al. (2007) in "Macromolecules" demonstrated that phosphazene bases are active organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. While not directly involving 5-tert-butyl-2-iodo-1,3-dimethylbenzene, this study sheds light on the potential catalytic applications of similar tert-butyl compounds in polymer chemistry. The research provides valuable information on the use of organocatalysts in synthesizing polyesters with predictable molecular weights and narrow polydispersities, which can be relevant to similar tert-butyl compounds in polymer synthesis (Zhang, L., Nederberg, F., Pratt, R., Waymouth, R., Hedrick, J. L., & Wade, C., 2007).

Safety And Hazards

特性

IUPAC Name |

5-tert-butyl-2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17I/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKWYPTZVFBKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372348 | |

| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-iodo-1,3-dimethylbenzene | |

CAS RN |

5122-20-3 | |

| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。